4-Azidophlorizin vs. Phlorizin: Comparable High Affinity for Rat SGLT Transporter
In direct competitive binding studies using rat renal brush border membrane vesicles, 4-azidophlorizin demonstrates a binding affinity that is essentially indistinguishable from the parent compound, phlorizin. Three independent constants were determined under identical experimental conditions: Ki' (inhibition of D-glucose uptake), Kd' (direct binding of 4-azido[3H]phlorizin), and Ki'' (inhibition of [3H]phlorizin binding). All three constants for 4-azidophlorizin were within the range of 3.2–5.2 µM, confirming its high-affinity interaction is preserved despite the chemical modification [1].
| Evidence Dimension | Binding/Inhibition Affinity (Ki', Kd', Ki'') |
|---|---|
| Target Compound Data | 3.2–5.2 µM (Ki', Kd', Ki'') |
| Comparator Or Baseline | Phlorizin (values reported as essentially equal to target) |
| Quantified Difference | 0 µM (Essentially equal; within experimental variation) |
| Conditions | Rat renal brush border membrane vesicles; (Na+, Δψ)-dependent D-glucose uptake assay |
Why This Matters
This data proves that 4-azidophlorizin is a near-perfect affinity mimic of phlorizin, making it the optimal photoaffinity probe for rat SGLT studies where preserving native ligand-like binding is critical for identifying physiologically relevant interaction partners.
- [1] Gibbs EM, Hosang M, Reber BF, Semenza G, Diedrich DF. 4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes. Biochim Biophys Acta. 1982 Jun 14;688(2):547-56. View Source
